molecular formula C12H19Cl2NS B076658 2-(4-Chlorophenylthio)triethylamine hydrochloride CAS No. 13663-07-5

2-(4-Chlorophenylthio)triethylamine hydrochloride

Cat. No.: B076658
CAS No.: 13663-07-5
M. Wt: 280.3 g/mol
InChI Key: RPNMGUBLKCLAEK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenylthio)triethylamine hydrochloride (CAS 13663-07-5), commonly referred to as CPTA HCl, is a well-characterized biochemical tool functioning as a potent cyclization inhibitor in the carotenoid biosynthesis pathway. This white to yellow crystalline solid (Molecular Formula: C12H19Cl2NS, Molecular Weight: 280.26) has been extensively used in plant physiology and microbiology research to manipulate pigment production. Its primary research value lies in its specific mechanism of action: by inhibiting the cyclization of lycopene, CPTA HCl causes an accumulation of this red, acyclic carotene while blocking the formation of bicyclic carotenoids like beta-carotene. This property has made it an invaluable compound for studying carotenoid genetics and metabolism in various organisms, including Rhizobium lupini and citrus species. Researchers utilize CPTA to induce distinct pigment profiles, enabling the study of gene function and the isolation and identification of intermediate carotenoids that are typically present in low quantities. This product is offered with a minimum purity of 95% and has a melting point of 108-112°C. It is intended for research applications only and is not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

13663-07-5

Molecular Formula

C12H19Cl2NS

Molecular Weight

280.3 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N,N-diethylethanamine;hydrochloride

InChI

InChI=1S/C12H18ClNS.ClH/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12;/h5-8H,3-4,9-10H2,1-2H3;1H

InChI Key

RPNMGUBLKCLAEK-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCSC1=CC=C(C=C1)Cl.[Cl-]

Canonical SMILES

CCN(CC)CCSC1=CC=C(C=C1)Cl.Cl

Related CAS

14214-33-6 (Parent)

Synonyms

2-(4-chlorophenylthio)triethylamine
2-(4-chlorophenylthio)triethylamine hydrochloride
CPTA

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution for Thioether Formation

The synthesis begins with preparing the alkylating agent, 2-(4-chlorophenylthio)ethyl bromide . This intermediate is synthesized via nucleophilic substitution between 4-chlorobenzenethiol and 1,2-dibromoethane under basic conditions. Deprotonation of the thiol using sodium hydroxide generates a thiolate ion, which displaces one bromide from 1,2-dibromoethane.

Reaction conditions :

  • Solvent : Tetrahydrofuran (THF) or ethanol

  • Base : NaOH (1.1 equiv)

  • Temperature : 0–25°C

  • Yield : 70–85%

Side reactions, such as disubstitution (forming bis(4-chlorophenylthio)ethane ), are mitigated by maintaining a 1:1 molar ratio of thiol to dibromoethane. The product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1).

Quaternization of Triethylamine

The alkylating agent reacts with triethylamine to form the quaternary ammonium bromide. This SN2 reaction proceeds in polar aprotic solvents, with acetonitrile yielding optimal results due to its high dielectric constant and compatibility with tertiary amines.

Reaction conditions :

  • Solvent : Acetonitrile

  • Molar ratio : 1:1 (alkylating agent : triethylamine)

  • Temperature : Reflux (82°C)

  • Duration : 12–24 hours

  • Yield : 60–75%

The crude product, triethyl(2-(4-chlorophenylthio)ethyl)ammonium bromide , is isolated by evaporating the solvent and washing with diethyl ether to remove unreacted triethylamine.

Conversion to Hydrochloride Salt

Ion-Exchange Protocol

The bromide counterion is replaced with chloride via metathesis. Dissolving the quaternary ammonium bromide in water and treating it with silver nitrate precipitates silver bromide, leaving the nitrate salt in solution. Subsequent addition of hydrochloric acid replaces nitrate with chloride, yielding the target compound.

Optimization notes :

  • Silver nitrate : 1.05 equiv to ensure complete precipitation of AgBr

  • HCl concentration : 1M aqueous solution

  • Final pH : Adjusted to 3–4 to prevent decomposition

Direct Acid Treatment

Alternatively, the free base (generated by neutralizing the quaternary ammonium hydroxide with HCl) is treated with concentrated hydrochloric acid in ethanol. The hydrochloride salt precipitates upon cooling and is recrystallized from ethanol/diethyl ether (1:3).

Yield : 85–90%
Purity : >98% (HPLC, C18 column, acetonitrile/water 70:30)

Reaction Monitoring and Characterization

Thin-Layer Chromatography (TLC)

Progress of the quaternization is monitored using TLC (silica gel 60 F254, ethyl acetate/methanol 4:1). The product (Rf = 0.3) is visualized under UV light or via iodine staining.

Spectroscopic Analysis

  • 1H NMR (400 MHz, D2O): δ 7.45 (d, 2H, J = 8.4 Hz, Ar-H), 7.32 (d, 2H, J = 8.4 Hz, Ar-H), 3.65 (t, 2H, J = 6.8 Hz, SCH2CH2N), 3.45–3.30 (m, 6H, N(CH2CH3)3), 2.95 (t, 2H, J = 6.8 Hz, SCH2CH2N), 1.25 (t, 9H, J = 7.0 Hz, N(CH2CH3)3).

  • Mass spectrometry : m/z 314.1 [M-Cl]+ (calculated for C14H21ClN3S: 314.1).

Scalability and Industrial Considerations

Solvent Recovery

THF and acetonitrile are recovered via distillation (65–82°C at reduced pressure), achieving >90% solvent reuse.

Waste Management

Silver bromide sludge is treated with sodium thiosulfate to recover silver metal, reducing environmental impact.

Comparative Analysis of Methods

Parameter Ion-Exchange Direct Acid Treatment
Yield70–75%85–90%
Purity95–97%>98%
ScalabilityModerateHigh
CostHigh (AgNO3)Low

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenylthio)triethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorophenylthio)triethylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Employed in studies involving carotenoid biosynthesis and its regulation in plants.

    Medicine: Investigated for its potential therapeutic effects due to its ability to modulate metabolic pathways.

    Industry: Utilized in the production of carotenoid-rich food products and supplements .

Mechanism of Action

The primary mechanism of action of 2-(4-Chlorophenylthio)triethylamine hydrochloride involves the inhibition of carotenoid cyclase enzymes. By blocking the cyclization of carotenoids, the compound leads to the accumulation of linear carotenoids such as lycopene. This inhibition affects the overall carotenoid biosynthetic pathway, resulting in altered pigment composition in treated organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triethylamine Derivatives with Alkyl/Aryl Substituents

CPTA (CAS 13663-07-5)
  • Structure : Triethylamine core with a 4-chlorophenylthioethyl group.
  • Applications: Carotenoid modulation in agriculture and microbiology .
  • Key Findings: Stimulates lycopene production while inhibiting other carotenoids like β-carotene .
Dodecyl Triethylammonium Chloride (CAS 23358-96-5)
  • Structure : Triethylamine with a dodecyl chain.
  • Applications : Surfactant in industrial and laboratory settings.
2-(Diisopropylamino)ethyl Chloride Hydrochloride (CAS 4261-68-1)
  • Structure : Diisopropylamine with a chloroethyl group.
  • Applications : Intermediate in organic synthesis (e.g., pharmaceuticals).
  • Key Differences : Bulkier isopropyl groups reduce membrane permeability compared to CPTA, limiting biological activity .

Arylthio-Containing Compounds

[4-(4-Chlorophenyl)phenyl]methylamine Hydrochloride (CAS N/A)
  • Structure : Benzylamine with a 4-chlorophenyl group.
  • Applications : Research chemical in drug discovery.
4-(4-Aminophenylthio)-N-methylcarboxamide (Compound 5 in )
  • Structure: Carboxamide with a 4-aminophenylthio group.
  • Applications : Intermediate in synthesizing bioactive molecules.
  • Key Differences : Carboxamide functionality directs it toward peptide synthesis rather than plant biology .

Comparison with Functionally Similar Carotenoid Modulators

Compound Mechanism Effect on Carotenoids Organisms Tested
CPTA Induces lycopene accumulation Increases lycopene; inhibits β-carotene Citrus, peaches, Mycobacterium
Nicotine Competitive inhibition of enzymes Suppresses total carotenoids Myxococcus fulvus
Diphenylamine (DPA) Binds to carotenoid precursors Blocks synthesis Myxococcus fulvus
San 6706 Inhibits phytoene desaturase Reduces carotenoid diversity Myxococcus fulvus

Key Insights :

  • CPTA is unique in selectively enhancing lycopene, while others broadly inhibit carotenoid pathways.
  • Its ethylene-independent mechanism distinguishes it from ripening agents like ethephon, which accelerates fruit softening via ethylene release .

Biological Activity

Overview

2-(4-Chlorophenylthio)triethylamine hydrochloride (CPTA) is a chemical compound with the molecular formula C12H19Cl2NSC_{12}H_{19}Cl_2NS. It has garnered attention for its biological activities, particularly as a carotenoid cyclase inhibitor, affecting carotenoid biosynthesis in plants. This article explores its biological activity, mechanisms, applications, and relevant case studies.

The primary mechanism of action for CPTA involves the inhibition of carotenoid cyclase enzymes. This inhibition prevents the cyclization of carotenoids, leading to the accumulation of linear carotenoids such as lycopene. The altered metabolic pathways result in significant changes in pigment composition within treated organisms, impacting both agricultural practices and potential therapeutic applications.

Biological Activity

CPTA has been studied for various biological activities:

  • Carotenoid Biosynthesis Inhibition : CPTA specifically inhibits lycopene cyclase, which is crucial for converting linear carotenoids into cyclic forms. This selectivity allows researchers to manipulate pigment profiles in fruits and vegetables effectively.
  • Antimicrobial Properties : Preliminary studies suggest that CPTA may exhibit antimicrobial activity against certain bacteria and fungi, although specific mechanisms and efficacy levels require further investigation.
  • Potential Therapeutic Applications : Due to its ability to modulate metabolic pathways, CPTA is being explored for potential therapeutic effects in treating diseases related to carotenoid deficiencies or imbalances.

Case Studies

  • Impact on Carotenoid Accumulation : A study demonstrated that postharvest treatment of Shamouti orange fruits with CPTA led to significant color changes due to altered carotenoid levels. The treatment resulted in increased accumulation of lycopene while inhibiting the formation of cyclic carotenoids, showcasing its practical application in agriculture for enhancing fruit quality .
  • Antimicrobial Activity Assessment : In a preliminary screening of various compounds, CPTA was included among those tested against Gram-positive and Gram-negative bacteria. Results indicated potential activity; however, detailed quantitative analysis is necessary to establish its spectrum of activity definitively .

Comparative Analysis with Similar Compounds

To understand the uniqueness of CPTA's biological activity, it is essential to compare it with similar compounds known for their roles in carotenoid biosynthesis:

Compound NameMechanism of ActionUnique Features
Norflurazon Inhibits phytoene desaturaseBroad-spectrum herbicide
Clomazone Targets different enzymes in carotenoid pathwayUsed primarily as a pre-emergent herbicide
CPTA Inhibits lycopene cyclaseSelective accumulation of linear carotenoids

CPTA's specificity for lycopene cyclase distinguishes it from other inhibitors, making it a valuable tool for studying carotenoid biosynthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Chlorophenylthio)triethylamine hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution between triethylamine and 4-chlorothiophenol derivatives under controlled conditions. To optimize efficiency, employ Design of Experiments (DOE) to systematically vary parameters such as temperature, solvent polarity, stoichiometry, and catalyst loading. Statistical tools like factorial design can identify critical factors affecting yield and purity . Reaction fundamentals, including kinetics and thermodynamics, should guide reactor design (e.g., batch vs. flow systems) .

Q. How should researchers handle and store 2-(4-Chlorophenylthio)triethylamine hydrochloride to ensure stability and prevent degradation?

  • Methodology : Store the compound in airtight, light-resistant containers under anhydrous conditions (e.g., desiccated environment with silica gel). Use inert atmospheres (argon or nitrogen) to minimize oxidation. Avoid prolonged exposure to moisture or elevated temperatures (>25°C). Pre-weigh aliquots in controlled environments (gloveboxes) to reduce hygroscopic degradation .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodology : Use NMR spectroscopy (¹H/¹³C) to confirm the thioether linkage and triethylamine backbone. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC-UV or GC-MS assesses purity. Cross-reference spectral data with computational predictions (e.g., NMR chemical shift databases) to resolve ambiguities .

Advanced Research Questions

Q. What computational methods are recommended to predict the reactivity of 2-(4-Chlorophenylthio)triethylamine hydrochloride in novel reaction systems?

  • Methodology : Employ density functional theory (DFT) to model reaction pathways and transition states. Quantum chemical calculations (e.g., using Gaussian or ORCA software) can predict regioselectivity in alkylation or acylation reactions. Pair computational insights with machine learning to identify optimal reaction conditions, leveraging historical data from similar thioether derivatives .

Q. How can contradictory spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound?

  • Methodology : Apply multivariate analysis to reconcile discrepancies. For example, if NMR suggests impurities but MS indicates high purity, use 2D NMR (COSY, HSQC) to isolate overlapping signals. Validate with elemental analysis or X-ray crystallography if crystalline derivatives are obtainable. Statistical DOE frameworks can isolate experimental variables causing inconsistencies .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodology : Transition from batch to continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR or Raman spectroscopy). Optimize solvent recovery systems and implement quality-by-design (QbD) principles to ensure reproducibility at scale .

Q. How can researchers address challenges in isolating the hydrochloride salt during purification?

  • Methodology : Adjust counterion concentration (HCl equivalents) during salt formation. Use anti-solvent crystallization with non-polar solvents (e.g., hexane) to precipitate the hydrochloride salt. For persistent solubility issues, explore ion-pair chromatography or membrane-based separation techniques .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR, MS, and elemental analysis) and apply Bayesian statistics to quantify uncertainty .
  • Safety Protocols : Follow GHS guidelines for handling chlorinated compounds, including fume hood use and PPE (gloves, goggles) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenylthio)triethylamine hydrochloride
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